5-methyl-11-sulfanylidene-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene-2-carbonitrile
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Overview
Description
4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- is a heterocyclic compound that features a fused imidazoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the quinoline core, which is then further modified to introduce the imidazole ring and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the imidazoquinoline core .
Scientific Research Applications
4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde
- 4-Hydroxy-2-quinolones
Uniqueness
4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications .
Properties
CAS No. |
186303-09-3 |
---|---|
Molecular Formula |
C12H7N3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
5-methyl-11-sulfanylidene-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene-2-carbonitrile |
InChI |
InChI=1S/C12H7N3S/c1-7-2-3-8-4-5-10(16)15-9(6-13)14-11(7)12(8)15/h2-5H,1H3 |
InChI Key |
ZRIAPSRUKOCAPG-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=C(C=C1)C=CC(=S)N3C(=N2)C#N |
Canonical SMILES |
CC1=C2C3=C(C=C1)C=CC(=S)N3C(=N2)C#N |
Synonyms |
4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- |
Origin of Product |
United States |
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